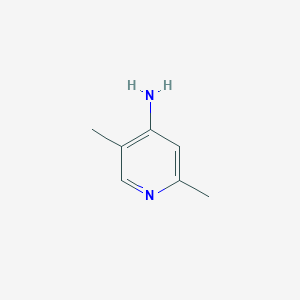

2,5-Dimethylpyridin-4-amine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,5-dimethylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-5-4-9-6(2)3-7(5)8/h3-4H,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQCWCIYVDIVYAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400302 | |

| Record name | 2,5-dimethylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22279-89-6 | |

| Record name | 2,5-dimethylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dimethylpyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2,5 Dimethylpyridin 4 Amine

Direct Synthetic Routes

Direct synthetic routes aim to construct the 2,5-Dimethylpyridin-4-amine molecule in a highly convergent manner, either by introducing the amine group onto a pre-formed dimethylpyridine scaffold or by building the heterocycle with all necessary functionalities incorporated from the outset.

Amination Reactions of Substituted Pyridines

The direct amination of a pyridine (B92270) ring, particularly at the C-4 position, is a classical yet challenging transformation. For a substrate like 2,5-dimethylpyridine (B147104), introducing an amino group at the C-4 position requires overcoming regioselectivity challenges.

One of the most established methods for pyridine amination is the Chichibabin reaction , which traditionally uses sodium amide (NaNH₂) to introduce an amino group at the C-2 or C-6 position. ntu.edu.sg The reaction proceeds via nucleophilic attack of the amide anion on the pyridine ring, followed by the elimination of a hydride ion. youtube.com While highly effective for the 2-position, direct amination at C-4 using the classical Chichibabin reaction is less common and often results in mixtures of isomers. youtube.com

Modern variations have sought to improve the scope and regioselectivity of direct amination. For instance, using pre-activated pyridine N-oxides can facilitate nucleophilic substitution. A one-pot method involving the treatment of pyridine N-oxides with Ts₂O and tert-butylamine (B42293) has been developed for the synthesis of 2-aminopyridines, demonstrating high yields and excellent selectivity. researchgate.net Adapting such a method to a 2,5-dimethylpyridine-N-oxide precursor could potentially favor amination at the 4-position, depending on the electronic and steric influences of the methyl groups.

Another approach involves using a NaH-iodide composite to enhance the basicity of the aminating agent. This has been successfully applied to the C2-amination of pyridines with primary alkylamines under relatively mild conditions. ntu.edu.sg The reaction of pyridine with n-butylamine, facilitated by NaH and LiI, proceeds in high yield. ntu.edu.sg Applying this to 2,5-dimethylpyridine would likely lead to amination at the 6-position due to steric hindrance and electronic effects, but modifications could potentially steer the reaction towards the 4-position.

| Reaction | Reagents | Key Features | Typical Position |

| Chichibabin Reaction | Sodium Amide (NaNH₂) | Direct amination via nucleophilic substitution. youtube.com | C-2 / C-6 |

| N-Oxide Activation | Pyridine N-oxide, Ts₂O, t-BuNH₂ | One-pot, high yield for 2-amination. researchgate.net | C-2 |

| NaH-Iodide Composite | NaH, LiI, Primary Amine | Enhanced basicity, milder conditions. ntu.edu.sg | C-2 |

Cyclization Reactions for Pyridine Ring Formation with Integrated Methyl and Amine Functionalities

Constructing the pyridine ring from acyclic precursors allows for the direct incorporation of the required methyl and amine groups in their final positions. These methods often involve the condensation of smaller building blocks.

A general strategy for synthesizing polysubstituted pyridines is the [2+2+2] cycloaddition of alkynes and nitriles, which can be catalyzed by various transition metals. acsgcipr.org While powerful, achieving the specific substitution pattern of this compound would require carefully designed and likely complex starting materials.

A more classical approach involves the reaction of enamines with β-amino-acrylonitriles. This process leads to an open-chain intermediate which then cyclizes in the presence of acid or ammonia (B1221849) to form a 2,5-disubstituted pyridine. google.com To synthesize this compound directly, one would need precursors that already contain the C-4 amine functionality or a group that can be readily converted to it during the cyclization step.

Another method relies on the tandem Michael addition/amino-nitrile cyclization. nih.gov This strategy has been used to create complex heterocyclic systems and could be adapted for pyridine synthesis by selecting appropriate starting materials, such as a derivative of a 2-formyl-1,4-dihydropyridine. nih.gov

Indirect and Multi-Step Synthesis

Indirect routes involve the initial synthesis of a related pyridine derivative, followed by one or more functional group interconversion steps to arrive at the final product. These methods often provide better control over regiochemistry.

Precursor-Based Approaches for 2,5-Disubstituted Pyridines

This strategy focuses on first building a 2,5-disubstituted pyridine ring that lacks the 4-amino group, which is introduced in a subsequent step. A patented process describes the synthesis of 2,5-disubstituted pyridines by reacting enamines with β-amino-acrylonitriles, followed by treatment with acid. google.com This is a versatile method for creating pyridines with various substituents at the 2 and 5 positions. For example, reacting an enamine derived from isobutyraldehyde (B47883) with a suitable acrylonitrile (B1666552) derivative could yield a 2,5-dimethylpyridine precursor.

Another powerful precursor-based approach uses 1,4-oxazinones. These intermediates can undergo a tandem intermolecular cycloaddition/cycloreversion sequence with terminal alkynes to produce highly substituted pyridine products. nih.govnih.gov By carefully selecting the oxazinone and alkyne partners, one could construct a 2,5-dimethylpyridine core ready for subsequent functionalization.

| Precursor Type | Reaction | Product Type | Reference |

| Enamines / Acrylonitriles | Reaction and subsequent cyclization | 2,5-Disubstituted Pyridines | google.com |

| 1,4-Oxazinones | Cycloaddition/cycloreversion with alkynes | Polysubstituted Pyridines | nih.govnih.gov |

Regioselective Functionalization of Pyridine Scaffolds

Given a 2,5-dimethylpyridine starting material, the key challenge is the regioselective introduction of an amino group at the C-4 position. Direct C-H functionalization of pyridines is an area of intense research. rsc.org

A significant challenge in pyridine chemistry is controlling the position of functionalization, as reactions often favor the C-2 position due to the directing effect of the nitrogen atom. rsc.orgdigitellinc.com However, methods for selective C-4 functionalization are emerging. One strategy involves converting the pyridine into a phosphonium (B103445) salt, which acts as a versatile handle for subsequent bond-forming reactions, including C-N bond formation. thieme-connect.deacs.org This two-step sequence allows for the transformation of C-H bonds at the 4-position into various functional groups. acs.org

Another approach utilizes a removable blocking group to direct a Minisci-type reaction to the C-4 position. A maleate-derived blocking group has been shown to provide exquisite control for decarboxylative alkylation at C-4. nih.gov While this specific example is for alkylation, the principle of using a blocking group to direct functionalization could potentially be extended to amination reactions. Researchers have developed a general platform for pyridine C-4 functionalization by identifying an enzyme-mimic urea (B33335) activation reagent, enabling both ionic and radical nucleophiles to be incorporated. rsc.org This method has proven effective for the late-stage functionalization of complex molecules. rsc.org

Ring Opening and Closing Cascade (ROCC) Mechanisms for Pyridine Synthesis

Ring Opening and Closing Cascade (ROCC) mechanisms represent an advanced synthetic strategy where a heterocyclic precursor undergoes ring opening to form an intermediate that subsequently cyclizes to a new ring system. This method can lead to the formation of complex structures in a single, efficient step.

A novel method for the synthesis of 2,5-disubstituted pyridines has been developed using a ROCC mechanism starting from isoxazole (B147169) precursors. researchgate.net In this process, the isoxazole ring is opened via reduction, often with a system like Fe/NH₄Cl, to generate an intermediate that then undergoes a cascade of reactions to close into a pyridine ring. researchgate.net This represents the first reported use of Fe/NH₄Cl as a reducing agent for this specific transformation to create 2,5-disubstituted pyridines. researchgate.net While the reported examples focus on 2-aryl-5-benzoylpyridines, the underlying ROCC principle offers a potential pathway to this compound by designing an appropriate isoxazole starting material.

Cascade reactions that avoid direct end-to-end cyclization are particularly useful for forming medium-sized rings and can be initiated by the strategic placement of an internal nucleophilic catalyst, such as a tertiary amine, within a linear precursor. rsc.orgresearchgate.net These strategies highlight the power of cascade reactions to build complex molecular architectures from simpler starting materials. rsc.org

Mechanistic Investigations of Synthetic Transformations

The synthesis of aminopyridine derivatives, including structures related to this compound, often involves transformations where a detailed understanding of the reaction mechanism is crucial for optimization and control.

Detailed Reaction Mechanism Elucidation

Mechanistic studies have been conducted on the amination of polyhalogenated pyridines, which is a key process for creating aminopyridine scaffolds. One environmentally friendly method involves a base-promoted selective amination using water as a solvent. Investigations suggest a pathway where the base facilitates the dissociation of N,N-dimethylformamide (DMF) to generate dimethylamine, which then acts as the aminating agent. nih.gov This avoids the need for more expensive and potentially toxic amino sources.

In the context of using N,N-dimethylpyridin-4-amine (DMAP) as a catalyst, its mechanism of action has been thoroughly studied, particularly in esterification reactions. wikipedia.org In the presence of an acid anhydride (B1165640), DMAP reacts to form an acetylpyridinium ion. wikipedia.org This intermediate is then attacked by an alcohol, leading to the formation of the ester and regeneration of the DMAP catalyst upon deprotonation by an auxiliary base. wikipedia.org The reaction pathway can, however, change depending on the acidity of the alcohol used. For instance, with phenols, DMAP may act as a base, deprotonating the phenol (B47542) to form a phenolate (B1203915) ion which then attacks the anhydride. wikipedia.org

Role of Intermediates in Synthetic Pathways

Intermediates play a pivotal role in the synthesis of pyridine derivatives. In the catalytic cycle of DMAP-catalyzed esterification, the acetylpyridinium ion is a key reactive intermediate that facilitates the acylation of alcohols. wikipedia.org The formation and reactivity of such intermediates are central to the efficiency of the catalytic process.

In other synthetic approaches, such as the synthesis of aminomethyl-pyridines, the structure of intermediate compounds is critical for the biological activity of the final product. For example, in the development of dipeptidyl peptidase IV (DPP-4) inhibitors, the relative positions of the aminomethyl and amide groups on the pyridine ring of intermediate structures were found to be crucial for their inhibitory activity. nih.gov This highlights the importance of controlling the formation of specific intermediates to achieve the desired final product with the intended properties.

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of this compound and related compounds, aiming to reduce the environmental impact of chemical processes.

Solvent-Free Synthesis Methodologies

Solvent-free, or neat, reaction conditions represent a significant advancement in green chemistry. The synthesis of N,N-dimethylpyridin-4-amine (DMAP)-based ionic liquids has been reported under solvent-free conditions for certain reactions, such as 1H-tetrazole formation via click chemistry. rsc.orgscispace.com This approach minimizes waste and simplifies product purification. Similarly, the acylation of alcohols using acid anhydrides can be catalyzed by DMAP under solvent-free and auxiliary base-free conditions, offering a more environmentally friendly route to esters. sigmaaldrich.com

Environmentally Benign Reagents and Catalysts

The use of water as a solvent and the development of non-precious metal catalysts are key aspects of green synthesis. An efficient and selective amination of polyhalogenated pyridines has been developed using water as the solvent, which is a significant improvement over traditional methods that often rely on volatile organic solvents. nih.gov

Furthermore, ionic liquids based on N,N-dimethylpyridin-4-amine (DMAP) have been synthesized and used as efficient and recyclable catalysts for reactions like the Fischer indole (B1671886) synthesis. rsc.orgscispace.com These DMAP-based ionic liquids offer a greener alternative to conventional catalysts. rsc.orgscispace.com Dimethylaminopyridine hydroiodide (DMAP·HI) has also been identified as a superior and recyclable organic catalyst for the synthesis of cyclic carbonates from epoxides and CO2 under mild, solvent-free conditions. preprints.org

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions and improving yields, often under greener conditions. This technology has been successfully applied to various synthetic steps involving pyridine derivatives. For example, the protection of primary amines as N-substituted 2,5-dimethylpyrroles, a process that is typically slow, can be dramatically accelerated using microwave irradiation, significantly reducing reaction times. nih.govscispace.com

Microwave heating has also been utilized for the multi-step synthesis of complex pyridine derivatives, such as 2,6-di(naphthalene thioureido carbamino)pyridine. davidpublisher.com In this synthesis, steps like the oxidation of 2,6-dimethylpyridine (B142122) and the direct esterification of pyridine-2,6-dicarboxylic acid were efficiently carried out under microwave irradiation, leading to shorter reaction times and often higher yields compared to conventional heating methods. davidpublisher.com Similarly, the multicomponent synthesis of tetrahydropyrimido[4,5-b]quinolines has been achieved rapidly and efficiently using microwave irradiation, highlighting the broad applicability of this green technique. semanticscholar.org

Chemical Reactivity and Mechanistic Studies of 2,5 Dimethylpyridin 4 Amine

Nucleophilic Reactivity of the Amino Group

The presence of an exocyclic amino group at the 4-position is a defining feature of 2,5-Dimethylpyridin-4-amine's reactivity. This group is the primary center of nucleophilicity, generally being more reactive than the ring nitrogen atom. The electron-donating nature of the two methyl groups at the 2- and 5-positions further enhances the electron density on the pyridine (B92270) ring system, thereby increasing the basicity and nucleophilicity of the 4-amino group compared to unsubstituted 4-aminopyridine (B3432731).

The amino group of this compound readily participates in acylation reactions, a fundamental transformation in organic synthesis for forming amide bonds. wikipedia.org In these reactions, the lone pair of electrons on the nitrogen atom of the amino group attacks an electrophilic acylating agent, such as an acyl chloride or acid anhydride (B1165640). wikipedia.org This process is a classic example of nucleophilic acyl substitution.

While specific studies on this compound are limited, its reactivity can be compared to the well-known acylation catalyst 4-(Dimethylamino)pyridine (DMAP). In DMAP, the pyridine nitrogen acts as the initial nucleophile. stackexchange.com However, for this compound, with its primary amino group, direct acylation on the exocyclic nitrogen is the expected pathway to form an N-acylated pyridine derivative. The reaction is typically performed in the presence of a non-nucleophilic base (like triethylamine) to neutralize the acid byproduct (e.g., HCl) generated during the reaction. umich.edu

The formation of amides and esters from carboxylic acids typically requires the activation of the carboxylic acid, as the hydroxyl group is a poor leaving group. Common methods involve the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or propanephosphonic acid anhydride (T3P). organic-chemistry.org

Amide Formation: In amide synthesis, this compound can act directly as the amine nucleophile. The carboxylic acid is first activated by a coupling agent. The lone pair of the exocyclic amino group of this compound then attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of the leaving group (derived from the coupling agent) yields the corresponding amide. organic-chemistry.org

Ester Formation: In esterification reactions, this compound is expected to function as a nucleophilic catalyst, analogous to DMAP. nih.gov The general mechanism, known as the Steglich esterification when using DCC, involves the following steps:

Activation of Carboxylic Acid: The carboxylic acid reacts with the coupling agent (e.g., DCC) to form a highly reactive O-acylisourea intermediate.

Nucleophilic Catalysis: The pyridine nitrogen of this compound attacks the O-acylisourea, forming a yet more reactive N-acylpyridinium salt. This step is faster than the direct attack by the alcohol.

Nucleophilic Attack by Alcohol: The alcohol attacks the N-acylpyridinium salt, forming the ester and regenerating the this compound catalyst. stackexchange.com

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) on the pyridine ring is generally challenging due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring towards electrophilic attack. wikipedia.orgyoutube.com Reactions that do occur typically direct incoming electrophiles to the C-3 and C-5 positions. quimicaorganica.org

However, the reactivity and regioselectivity of the pyridine ring in this compound are significantly influenced by its substituents:

4-Amino Group (-NH₂): This is a powerful activating, ortho-, para-directing group. It strongly donates electron density into the ring via resonance, activating the C-3 and C-5 positions (ortho to the amino group).

2- and 5-Methyl Groups (-CH₃): These are weakly activating, ortho-, para-directing groups through an inductive effect.

The combined influence of these groups makes the pyridine ring in this compound more susceptible to EAS than unsubstituted pyridine. The powerful activating effect of the 4-amino group is dominant. It directs incoming electrophiles to its ortho positions, which are C-3 and C-5. The methyl groups at C-2 and C-5 further reinforce this activation. Therefore, electrophilic substitution is strongly predicted to occur at the C-3 position, and if that position is sterically hindered, at the C-5 position. For instance, in bromination, the bromine substituent would be expected to add at the C-3 position. pearson.com

Table 1: Predicted Regioselectivity for Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Nitration | NO₂+ | 3-Nitro-2,5-dimethylpyridin-4-amine | The -NH₂ group is a strong ortho-director, making the C-3 and C-5 positions the most activated. pearson.comrsc.org |

| Halogenation | Br⁺ / Cl⁺ | 3-Bromo-2,5-dimethylpyridin-4-amine | The activating groups (-NH₂, -CH₃) favor substitution, with the amino group having the strongest directing effect to C-3. youtube.com |

| Sulfonation | SO₃ | 3-Sulfonyl-2,5-dimethylpyridin-4-amine | Reaction requires harsh conditions; substitution is directed to the most activated position, C-3. quimicaorganica.org |

| Friedel-Crafts | R⁺ / RCO⁺ | Generally not successful | The basic ring nitrogen complexes with the Lewis acid catalyst (e.g., AlCl₃), further deactivating the ring. wikipedia.orgyoutube.com |

Oxidation and Reduction Pathways

The pyridine nitrogen of this compound can be oxidized to form the corresponding N-oxide. This transformation is a common reaction for pyridine and its derivatives, typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid, or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). tandfonline.comarkat-usa.org The formation of the N-oxide introduces a negative charge on the oxygen and a positive charge on the nitrogen, which alters the electronic properties of the ring. Pyridine N-oxides are often more reactive in certain substitution reactions than the parent pyridine. wikipedia.orgscripps.edu For example, the synthesis of 2,3-dimethylpyridine-N-oxide is readily accomplished with hydrogen peroxide, demonstrating the feasibility of this reaction on a similar scaffold. chemicalbook.com

Table 2: Common Reagents for Pyridine N-Oxidation

| Reagent | Typical Conditions | Reference |

|---|---|---|

| Hydrogen Peroxide / Acetic Acid | Heat | orgsyn.org |

| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, room temperature | tandfonline.com |

| Potassium Peroxymonosulfate (Oxone®) | Water/Acetone | tandfonline.com |

| Magnesium Monoperoxyphthalate | Aqueous solution | arkat-usa.org |

Hydrogenation: The aromatic ring of this compound can be reduced to the corresponding piperidine (B6355638) derivative through catalytic hydrogenation. This reaction typically requires high pressures of hydrogen gas and a noble metal catalyst. nih.gov Catalysts such as ruthenium on carbon (Ru/C), palladium, or rhodium are effective for the hydrogenation of the pyridine ring. cjcatal.comresearchgate.net The reaction converts the planar, aromatic pyridine into a saturated, chair-conformation piperidine ring. The reactivity during hydrogenation can be influenced by the electronic and steric effects of the substituents on the ring. cjcatal.comresearchgate.net

Dehydrogenation: Dehydrogenation is the process of removing hydrogen to form an aromatic system. This reaction is primarily relevant to the synthesis of pyridines from their non-aromatic precursors, such as 1,4-dihydropyridines (DHPs). researchgate.net Various oxidizing agents or catalytic systems can be used to aromatize a dihydropyridine (B1217469) ring to a pyridine. researchgate.netnih.gov Therefore, the dehydrogenation of a corresponding 1,4-dihydropyridine (B1200194) could be a viable synthetic route to this compound itself.

Metal-Mediated and Organocatalytic Transformations

The potential of this compound in catalysis lies in the nucleophilic character of its pyridine nitrogen and the basicity of the exocyclic amino group. These features are characteristic of 4-aminopyridine derivatives, which are known to be effective in a range of organic transformations.

Exploration as a Ligand in Transition Metal Catalysis

While specific studies detailing the use of this compound as a ligand in transition metal catalysis are limited, its structural features suggest potential applications. Pyridine and its derivatives are widely used as ligands in coordination chemistry and catalysis. The nitrogen atom of the pyridine ring can coordinate to a metal center, and the electronic properties of the ligand can be tuned by substituents on the ring. The methyl groups at the 2- and 5-positions of this compound would be expected to increase the electron density on the pyridine nitrogen through an inductive effect, potentially enhancing its coordination ability. However, the methyl group at the 2-position could also introduce steric hindrance, which might disfavor coordination to bulky metal centers.

Role in Carbon-Carbon and Carbon-Heteroatom Bond Formations

In organocatalysis, 4-aminopyridine derivatives are renowned for their ability to catalyze a variety of reactions, including the formation of carbon-carbon and carbon-heteroatom bonds. These reactions often proceed through a nucleophilic catalysis mechanism where the pyridine nitrogen acts as the initial nucleophile.

For instance, in acylation reactions, a 4-aminopyridine can react with an acylating agent (like an acid anhydride) to form a highly reactive N-acylpyridinium salt. This intermediate is then more susceptible to attack by a nucleophile (such as an alcohol or amine) than the original acylating agent, thus accelerating the reaction. The catalytic cycle is completed by the release of the acylated product and the regeneration of the 4-aminopyridine catalyst.

While there is a lack of specific documented examples for this compound in this role, it is plausible that it could catalyze such transformations. The presence of the amino group at the 4-position is crucial for this catalytic activity, as it allows for resonance stabilization of the N-acylpyridinium intermediate. The methyl groups would likely modulate this reactivity.

Comparative Studies with N,N-Dimethylpyridin-4-amine (DMAP) Catalysis

N,N-Dimethylpyridin-4-amine (DMAP) is a highly efficient and widely used nucleophilic catalyst in organic synthesis. wikipedia.orgchemicalbook.com Its catalytic prowess stems from the strong nucleophilicity of the pyridine nitrogen, which is enhanced by the electron-donating dimethylamino group at the 4-position through resonance. wikipedia.org

A comparative analysis with this compound would highlight key structural and electronic differences. In DMAP, the two methyl groups are on the exocyclic nitrogen, whereas in this compound, they are on the pyridine ring. This would lead to different steric environments around the catalytically active pyridine nitrogen. The methyl group at the 2-position in this compound would create more steric hindrance compared to DMAP, which could potentially reduce its catalytic efficiency in reactions involving bulky substrates.

Electronically, the two methyl groups on the ring of this compound are electron-donating, which should increase the basicity and nucleophilicity of the pyridine nitrogen. However, the resonance effect from the exocyclic amino group in both compounds is a more dominant factor in enhancing nucleophilicity. The primary amino group (-NH2) in this compound is a slightly weaker electron-donating group via resonance compared to the dimethylamino group (-N(CH3)2) in DMAP. Consequently, DMAP is generally expected to be a more potent catalyst. guidechem.com

Kinetic investigations have shown a massive rate enhancement when DMAP is used in acylations compared to other pyridine derivatives. For the acylation of m-chloroaniline with benzoyl chloride, the relative rate constant for DMAP is significantly higher than for pyridine or even 4-methylpyridine. chemicalbook.com It is reasonable to assume that this compound would exhibit catalytic activity greater than pyridine but likely less than DMAP due to a combination of steric and electronic factors.

Acid-Base Properties and Protonation Equilibria

The basicity of this compound is a fundamental property that influences its chemical reactivity and catalytic potential.

Basicity and pKa Determination

The basicity of 4-aminopyridine derivatives is typically higher than that of pyridine itself due to the electron-donating nature of the amino group. Protonation can occur at either the pyridine nitrogen or the exocyclic amino nitrogen. In 4-aminopyridines, protonation predominantly occurs at the pyridine nitrogen, as the resulting positive charge can be delocalized through resonance involving the amino group.

Table 1: pKa Values of Selected Pyridine Derivatives

| Compound | pKa of Conjugate Acid |

| Pyridine | 5.2 |

| 4-Aminopyridine | 9.17 quora.com |

| N,N-Dimethylpyridin-4-amine (DMAP) | 9.7 vvchem.comchemicalbook.com |

| 2-Aminopyridine (B139424) | 6.86 quora.com |

This table presents the pKa values for the conjugate acids of the listed compounds.

Influence of Methyl Substituents on Amine Basicity

The presence and position of methyl groups on the pyridine ring have a significant impact on the basicity of the amine. Methyl groups are electron-donating through an inductive effect, which increases the electron density on the nitrogen atoms, making them more basic.

In this compound, the methyl group at the 5-position will increase the basicity of the pyridine nitrogen through its electron-donating inductive effect. The methyl group at the 2-position will also have an inductive electron-donating effect, but it can also introduce steric hindrance. This steric effect can hinder the approach of a proton to the pyridine nitrogen, potentially lowering the basicity in solution due to destabilization of the solvated conjugate acid. chemistryguru.com.sg

Advanced Spectroscopic and Structural Elucidation of 2,5 Dimethylpyridin 4 Amine

Vibrational Spectroscopy Analysis (FT-IR, FT-Raman)

Detailed experimental FT-IR and FT-Raman spectra for 2,5-Dimethylpyridin-4-amine have not been located in published scientific literature.

Theoretical Application:

Fourier Transform Infrared (FT-IR) Spectroscopy: An FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups. Key vibrational modes would include N-H stretching vibrations from the primary amine group (typically in the 3300-3500 cm⁻¹ region), C-H stretching from the aromatic ring and the two methyl groups (around 2850-3100 cm⁻¹), and C=C and C=N stretching vibrations within the pyridine (B92270) ring (typically 1400-1600 cm⁻¹). N-H bending vibrations would also be expected around 1600 cm⁻¹.

Fourier Transform (FT)-Raman Spectroscopy: FT-Raman spectroscopy, which relies on inelastic scattering of light, would provide complementary information. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode, often produce strong signals in Raman spectra. The C-C and C-N skeletal vibrations would also be active. As a complementary technique to IR, vibrations that are weak in IR may be strong in Raman, and vice-versa, aiding in a more complete structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁵N NMR)

Specific, publicly available experimental ¹H NMR, ¹³C NMR, and ¹⁵N NMR spectra and detailed peak assignments for this compound are not documented in the searched scientific databases.

Theoretical Application:

¹H NMR Spectroscopy: A proton NMR spectrum would provide information on the number and environment of hydrogen atoms. For this compound, one would expect to see:

A broad singlet for the two protons of the amino (-NH₂) group.

Two distinct singlets for the two methyl (-CH₃) groups at positions 2 and 5 of the pyridine ring.

Two singlets for the aromatic protons at positions 3 and 6, as they are in different chemical environments.

¹³C NMR Spectroscopy: A carbon-13 NMR spectrum would reveal the number of unique carbon environments. The structure of this compound has seven carbon atoms, all of which are chemically non-equivalent. Therefore, seven distinct signals would be anticipated:

Five signals for the carbons of the pyridine ring.

Two signals for the carbons of the two methyl groups. The chemical shifts would help distinguish between aromatic and aliphatic carbons.

¹⁵N NMR Spectroscopy: This technique is highly sensitive to the electronic environment of nitrogen atoms. An ¹⁵N NMR spectrum would be expected to show two signals: one for the nitrogen atom in the pyridine ring and another for the exocyclic amino group nitrogen. The chemical shifts would provide insight into the hybridization and electronic character of each nitrogen atom.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

While predicted collision cross-section data is available, detailed experimental mass spectra and fragmentation patterns for this compound are not published in the reviewed literature. uni.lu

Theoretical Application:

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₇H₁₀N₂), high-resolution mass spectrometry would confirm its molecular formula by providing a highly accurate mass-to-charge ratio (m/z) for its molecular ion [M]⁺ or protonated molecule [M+H]⁺.

The fragmentation pattern, observed in techniques like Electron Ionization (EI-MS) or Tandem Mass Spectrometry (MS/MS), would offer structural clues. Expected fragmentation pathways could include the loss of a methyl group (•CH₃) or cleavage of the C-N bond of the amino group. The stability of the pyridine ring would likely result in it being a prominent fragment in the spectrum.

X-ray Crystallography for Solid-State Structure Determination

There are no published reports detailing the single-crystal X-ray diffraction analysis of this compound in the public domain.

Theoretical Application:

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. If suitable crystals of this compound could be grown, this technique would provide exact bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amino group and the pyridine nitrogen. This would confirm the planarity of the pyridine ring and the geometry of the substituent groups, offering an unambiguous structural elucidation.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Publicly accessible experimental UV-Vis absorption and fluorescence emission spectra for this compound are not available.

Theoretical Application:

UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The pyridine ring is an aromatic chromophore. The UV-Vis spectrum of this compound would be expected to show absorption maxima (λ_max) corresponding to π→π* transitions characteristic of the substituted aromatic system. The position and intensity of these peaks would be influenced by the amino and methyl substituents.

Fluorescence Spectroscopy: Many aromatic compounds exhibit fluorescence, where they emit light after being electronically excited. If this compound is fluorescent, an emission spectrum would be recorded by exciting the molecule at one of its absorption wavelengths. The resulting spectrum would be characteristic of the molecule's electronic structure and could be sensitive to its environment, such as solvent polarity.

Thermal Analysis (TGA, DTG, DSC)

No published thermal analysis data (TGA, DTG, DSC) for this compound was found in the scientific literature.

Theoretical Application:

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. A TGA thermogram would reveal the thermal stability of this compound, indicating the temperature at which it begins to decompose or volatilize.

Derivative Thermogravimetry (DTG): The DTG curve is the first derivative of the TGA curve. It plots the rate of mass change versus temperature, showing distinct peaks for each decomposition step, which can make it easier to identify the temperatures of maximum decomposition rate.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. For this compound, a DSC scan would identify thermal events such as melting (an endothermic peak showing the melting point and enthalpy of fusion), crystallization, and any solid-state phase transitions.

Computational and Theoretical Studies on 2,5 Dimethylpyridin 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the electronic structure and properties of molecules. These methods provide insights into molecular geometry, reactivity, and spectroscopic characteristics.

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is crucial for understanding a molecule's chemical reactivity and electronic transitions. However, no published studies containing a HOMO-LUMO energy analysis for 2,5-Dimethylpyridin-4-amine were identified.

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. Despite the utility of this method, specific MEP mapping studies for this compound are not present in the available scientific literature.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a time-resolved perspective on the behavior of molecules, providing information on their conformational changes and interactions with their environment.

A detailed investigation into the conformational dynamics and flexibility of this compound through molecular dynamics simulations has not been reported in the scientific literature searched. While MD simulations are frequently employed for similar molecules, specific studies on this compound are not available.

Intermolecular Interactions and Solvent Effects

The study of intermolecular interactions is crucial for understanding how this compound behaves in different chemical environments. These non-covalent interactions, such as hydrogen bonding and van der Waals forces, dictate the compound's physical properties and its behavior in solution.

Computational models, particularly those employing Density Functional Theory (DFT), can predict the nature and strength of these interactions. For substituted pyridines, the amino group can act as a hydrogen bond donor, while the pyridine (B92270) nitrogen can act as a hydrogen bond acceptor. The methyl groups at the 2 and 5 positions influence the molecule's steric and electronic properties, which in turn affects its interaction with other molecules, including solvent molecules.

Solvent effects are critical in determining the reaction rates and equilibria of chemical processes. Computational studies can model these effects using either implicit or explicit solvent models. The Polarizable Continuum Model (PCM) is a common implicit method that treats the solvent as a continuous medium with a specific dielectric constant. Explicit models, on the other hand, involve including individual solvent molecules in the calculation, providing a more detailed picture of the solute-solvent interactions. For aminopyridine derivatives, polar protic solvents can significantly influence their behavior through hydrogen bonding.

A study on cation-π interactions in substituted benzene (B151609) and borazine, which are aromatic systems, demonstrated that electron-donating groups like –CH3 and –NH2 can strengthen these interactions. rsc.org Conversely, the presence of a polar solvent was found to make the cation-π interaction highly endothermic. rsc.org While this study does not directly involve this compound, it provides a framework for how similar computational approaches could be applied to understand its intermolecular forces.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, identifying stable intermediates, and characterizing the transition states that connect them. This information is vital for understanding reaction mechanisms and predicting reaction outcomes.

For this compound, reaction pathway modeling could be used to investigate various transformations, such as electrophilic aromatic substitution or reactions at the amino group. DFT calculations are commonly employed to determine the geometries and energies of reactants, products, intermediates, and transition states.

A computational investigation into the regioselective phosphonation of pyridines utilized DFT to analyze the key C–P bond formation step. acs.org The study calculated the transition state structures, revealing long C–P bond distances that indicated very early transition states. acs.org Such computational approaches could be applied to study the reactivity of this compound, predicting its preferred sites of reaction and the energy barriers associated with different pathways.

Prediction of Spectroscopic Parameters

Theoretical calculations can predict various spectroscopic parameters, such as NMR chemical shifts, vibrational frequencies (infrared and Raman), and electronic absorption spectra. These predictions are valuable for interpreting experimental spectra and confirming the structure of synthesized compounds.

For this compound, DFT and ab initio methods can be used to calculate its spectroscopic properties. The calculated vibrational frequencies of pyridine and its derivatives have been shown to be in good agreement with experimental data, aiding in the assignment of different vibrational modes. cdnsciencepub.comcdnsciencepub.comelixirpublishers.com Theoretical studies on substituted pyridines have also explored how substituents affect the electron density on the pyridine nitrogen, which influences its spectroscopic and chemical properties. researchgate.net

The prediction of NMR spectra for related compounds like 4-Dimethylaminopyridine (B28879) (DMAP) has been documented, providing a reference for what could be expected for this compound. spectrabase.comchemicalbook.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to find relationships between the chemical structures of compounds and their biological activities. These models are widely used in drug discovery to predict the activity of new compounds and to guide the design of more potent molecules.

While no specific QSAR studies focusing solely on this compound were found, numerous studies have been conducted on aminopyridine derivatives. nih.govresearchgate.nettandfonline.comrsc.org These studies typically involve calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and using statistical methods to build a model that correlates these descriptors with a measured biological activity.

Derivatization and Functionalization Strategies for 2,5 Dimethylpyridin 4 Amine

Synthesis of Novel Analogs and Homologs

The synthesis of new analogs and homologs of 2,5-dimethylpyridin-4-amine involves targeted modifications at its primary reactive sites: the amino group and the available carbon positions on the pyridine (B92270) ring.

The primary amino group at the C4 position is a key site for functionalization. Standard amine chemistry can be applied to generate a wide array of derivatives. nih.gov

N-Alkylation and N-Arylation: The amino group can undergo alkylation or arylation to form secondary or tertiary amines. Reductive alkylation provides a method for introducing alkyl groups while maintaining the charge of the amine. nih.gov

N-Acylation: Reaction with acyl halides or anhydrides can produce the corresponding N-acylpyridinamine derivatives. This reaction is often catalyzed by the pyridine nitrogen itself or by the addition of a non-nucleophilic base. The hypernucleophilic character of 4-aminopyridines, like the related DMAP, greatly accelerates acylation reactions. commonorganicchemistry.comsigmaaldrich.com For instance, the acylation of m-chloroaniline with benzoyl chloride is accelerated by a factor of over 10,000 in the presence of DMAP compared to N,N-dimethylaniline. chemicalbook.com A similar enhancement in reactivity would be expected for this compound.

Formation of Schiff Bases: Condensation with aldehydes or ketones would yield the corresponding imines (Schiff bases), which can serve as intermediates for further synthetic transformations.

A summary of potential modifications at the amino group is presented below.

| Reaction Type | Reagent Example | Product Type |

| N-Acylation | Acetic Anhydride (B1165640) | N-(2,5-dimethylpyridin-4-yl)acetamide |

| N-Alkylation | Methyl Iodide | N-methyl-2,5-dimethylpyridin-4-amine |

| Schiff Base Formation | Benzaldehyde | N-benzylidene-2,5-dimethylpyridin-4-amine |

The pyridine ring of this compound has two available positions for substitution: C3 and C6. The reactivity of these sites is governed by the electronic effects of the substituents already present—the strongly electron-donating amino group and the two weakly electron-donating methyl groups.

In electrophilic aromatic substitution, the amino group is a powerful activating, ortho-para directing group. This strongly directs incoming electrophiles to the C3 and C6 positions (ortho to the amino group). The methyl groups also provide mild activation. Due to the high electron density at these positions, reactions like nitration and halogenation are expected to proceed under relatively mild conditions. For example, nitration of DMAP with nitric acid in sulfuric acid yields the 3-nitro derivative. chemicalbook.com A similar outcome would be anticipated for this compound, likely resulting in substitution at the C3 and/or C6 positions.

Conversely, nucleophilic aromatic substitution would be difficult due to the electron-rich nature of the ring. However, conversion of the amino group to a better leaving group or introduction of a halide at the C3 or C6 position could enable subsequent nucleophilic displacement reactions.

Formation of Conjugates and Polymeric Materials

The functional handles on this compound allow for its incorporation into larger systems like bioconjugates or polymers. These materials can leverage the inherent catalytic or binding properties of the aminopyridine core.

Modification of the amino group with cross-linking reagents can be used to form bioconjugates. nih.gov For example, coupling to proteins, fluorescent dyes, or metal chelators is a common strategy for creating functional macromolecules. nih.gov

Analogous to polymer-bound DMAP, this compound can be immobilized on a solid support. This typically involves linking the aminopyridine unit to a polymer backbone, such as polystyrene crosslinked with divinylbenzene (B73037) (DVB). This creates a recyclable, heterogeneous catalyst. Furthermore, the synthesis of conjugated polymers is another avenue. This can be achieved through reactions like the Friedel-Crafts type electrophilic substitution, which has been used to create polymers from pyrimidine (B1678525) amines. researchgate.net The introduction of a polymerizable group, such as a vinyl group, onto the pyridine ring would also allow for its inclusion in conjugated polymer chains through electropolymerization or other polymerization techniques. researchgate.netmdpi.com

Stereoselective Synthesis of Chiral Derivatives

Creating chiral derivatives of this compound is of interest for applications in asymmetric catalysis. While no direct stereoselective syntheses for this specific compound are reported, strategies can be adapted from the development of chiral DMAP analogs. researchgate.net

One established approach involves introducing a chiral element that imparts planar chirality, such as attaching the aminopyridine moiety to a [2.2]paracyclophane skeleton. researchgate.net Another strategy is to introduce a chiral center into a substituent on the pyridine ring or attached to the exocyclic nitrogen. For this compound, this could involve:

Chiral Acylation/Alkylation: Reacting the amino group with a chiral acid or alkyl halide to form diastereomeric products that can be separated.

Asymmetric Substitution: Performing an asymmetric reaction at the C3 or C6 position using a chiral catalyst to introduce a new substituent stereoselectively.

Resolution: Synthesizing a racemic derivative and resolving the enantiomers through classical methods, such as the formation of diastereomeric salts with a chiral acid.

These approaches aim to create an asymmetric environment around the catalytically active nitrogen atoms, enabling their use in enantioselective transformations.

Ionic Liquid Formation based on this compound (Comparative to DMAP-ILs)

Ionic liquids (ILs) based on pyridinium (B92312) cations have gained significant attention as green solvents and catalysts. rsc.orgscispace.com The synthesis of ILs from N,N-dimethylpyridin-4-amine (DMAP) is well-documented and provides a clear blueprint for creating analogous ILs from this compound. rsc.orgscispace.comrsc.orgresearchgate.netrsc.org

The general synthesis involves a two-step process:

N-Alkylation: The pyridine ring nitrogen is quaternized by reacting it with an alkyl halide (e.g., butyl bromide). This reaction forms the pyridinium salt.

Anion Exchange: The initial halide anion (e.g., Br⁻) is exchanged for a different anion (e.g., BF₄⁻, PF₆⁻, or F⁻) to tune the physical and chemical properties of the resulting ionic liquid. rsc.orgscispace.com

For DMAP, this process yields ILs that are effective catalysts for various organic reactions, including Fischer indole (B1671886) synthesis and [2+3] cycloadditions for tetrazole formation. rsc.orgscispace.com It is expected that this compound would undergo a similar N-alkylation to form a new class of pyridinium-based ionic liquids.

The table below compares the established synthesis for DMAP-based ILs with the proposed synthesis for ILs based on this compound.

| Feature | DMAP-Based Ionic Liquid | Proposed this compound-Based IL |

| Cation Precursor | N,N-Dimethylpyridin-4-amine (DMAP) | This compound |

| Synthesis Step 1 | N-Alkylation of pyridine nitrogen with an alkyl halide. rsc.orgscispace.com | N-Alkylation of pyridine nitrogen with an alkyl halide. |

| Synthesis Step 2 | Anion exchange (e.g., Br⁻ for F⁻). rsc.orgscispace.com | Anion exchange to yield the final ionic liquid. |

| Expected Properties | Thermally stable, effective catalysts with low catalyst loading. rsc.orgrsc.org | The two additional methyl groups on the pyridine ring may increase lipophilicity and sterically influence catalytic activity compared to DMAP-ILs. |

| Reported Yields (DMAP) | 75-78% for the final fluoride (B91410) salt. rsc.orgscispace.com | Yields would need to be determined experimentally. |

The presence of the two additional methyl groups on the pyridine ring in this compound-based ILs would likely alter their physical properties, such as melting point, viscosity, and solubility, compared to their DMAP counterparts. These structural differences could also influence their efficacy and selectivity as catalysts in organic synthesis.

Biological and Pharmaceutical Research Prospects of 2,5 Dimethylpyridin 4 Amine Derivatives

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For pyridine (B92270) derivatives, SAR studies have been crucial in designing more potent and selective therapeutic agents. rsc.org

The substitution pattern on the pyridine ring significantly impacts the biological activity of the resulting derivatives. For instance, in the development of inhibitors for nitric oxide synthases (NOS), 4,6-disubstitution on 2-aminopyridine (B139424) was found to enhance both potency and specificity for the inducible NOS (iNOS). nih.gov Similarly, for a series of pyridine-carboxamide based anti-tuberculosis agents, detailed SAR studies were conducted to optimize a primary hit compound. asm.org These studies often involve modifying various positions of the pyridine ring and observing the effects on activity. For example, in the development of pyridinone derivatives as anti-HIV agents, modifications at the 3, 4, and 6 positions of the pyridinone ring were found to be critical for antiviral activity. frontiersin.orgnih.gov

Key insights from SAR studies on various pyridine derivatives include:

Substitution on the Amino Group: In the case of 2-aminopyridines as NOS inhibitors, elaborate N-substitution, such as with a 4-piperidine carbamate (B1207046) or amide, resulted in potent and selective inducible NOS inhibition. acs.org This highlights the importance of the nature and size of the substituent on the amino group.

Ring Position and Substituent Type: The position and electronic nature of substituents on the pyridine ring play a vital role. For example, in the design of antifungal agents targeting Candida albicans, it was observed that an electron-donating group on a phenyl ring attached to a tetrahydroimidazo pyridine scaffold enhanced inhibitory activity compared to an electron-withdrawing group. researchgate.net

Lipophilicity and Permeability: Increasing the lipophilicity of aminopyridine-based inhibitors, for instance by incorporating fluorine atoms, has been shown to significantly enhance their potential to cross the blood-brain barrier. nih.gov

Interactive Table: SAR Insights for Pyridine Derivatives

| Scaffold | Target | Key SAR Findings | Reference |

| 2-Aminopyridine | Nitric Oxide Synthases (NOS) | 4,6-disubstitution enhances potency and iNOS specificity. nih.gov | nih.gov |

| Pyridine-carboxamide | Mycobacterium tuberculosis | Optimization of substituents led to a potent lead candidate. asm.org | asm.org |

| Pyridinone | HIV-1 | Modifications at C3, C4, and C6 are crucial for antiviral activity. frontiersin.orgnih.gov | frontiersin.orgnih.gov |

| 2-Aminopyridine | Neuronal NOS (nNOS) | Tail amino functionality is critical for high isoform selectivity. nih.gov | nih.gov |

| Tetrahydroimidazo Pyridine | Candida albicans Antifungals | Electron-donating groups on an attached phenyl ring enhance activity. researchgate.net | researchgate.net |

Potential as Enzyme Activators or Inhibitors (e.g., AMPK activation studies on related pyridinones)

Derivatives of pyridine are widely investigated as modulators of enzyme activity, functioning as either inhibitors or activators. This has led to their development for a range of therapeutic applications.

Enzyme Inhibition:

Substituted aminopyridines have been successfully developed as potent and selective inhibitors of various enzymes. For example, a series of substituted aminopyridines were identified as potent phosphodiesterase-4 (PDE4) inhibitors. nih.gov Similarly, pyridine-carboxamide derivatives have been optimized as inhibitors of diacylglycerol O-acyltransferase-1 (DGAT-1). nih.gov Pyridine-containing compounds have also shown inhibitory activity against protein kinases, which are crucial in cellular signal transduction. google.com

Enzyme Activation:

Conversely, certain pyridine derivatives have been identified as enzyme activators. A notable example is the discovery of 3,5-dimethylpyridin-4(1H)-one derivatives as activators of AMP-activated protein kinase (AMPK). jst.go.jpnih.gov AMPK is a key regulator of cellular metabolism, and its activation is a therapeutic strategy for metabolic diseases and cancer. jst.go.jp The activation of AMPK can be achieved through both direct and indirect mechanisms. jst.go.jp Some small molecules, like the pro-drug AICAR, are metabolized within cells to an AMP analog that allosterically activates AMPK. nih.gov

The following table summarizes examples of pyridine derivatives as enzyme modulators:

| Compound Class | Target Enzyme | Effect | Therapeutic Area |

| Substituted Aminopyridines | Phosphodiesterase-4 (PDE4) | Inhibition | Inflammatory Diseases |

| Pyridine-carboxamides | Diacylglycerol O-acyltransferase-1 (DGAT-1) | Inhibition | Metabolic Diseases |

| 3,5-Dimethylpyridin-4(1H)-ones | AMP-activated protein kinase (AMPK) | Activation | Metabolic Diseases, Cancer |

| Pyridine Derivatives | Protein Kinases | Inhibition | Cancer, Inflammatory Diseases |

Receptor Binding Affinity and Ligand-Target Interactions

The ability of 2,5-dimethylpyridin-4-amine derivatives to bind to specific biological receptors is a cornerstone of their potential therapeutic applications. The aminopyridine scaffold can be tailored to achieve high affinity and selectivity for various receptor subtypes. rsc.org

For instance, 4-heteroaryl substituted amino-3,5-dicyanopyridines have been developed as potent ligands for adenosine (B11128) receptors (ARs), with some compounds exhibiting nanomolar binding affinity. nih.gov Docking studies of these ligands within the human adenosine receptor structures have helped to rationalize the observed affinity data. nih.gov Similarly, the synthesis and evaluation of 5-substituted pyridine analogues have been conducted to probe their binding affinity for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov These studies revealed that substituted analogues exhibited high binding affinities, with Ki values in the nanomolar range. nih.gov

The interaction between the ligand and the target receptor is often stabilized by a network of hydrogen bonds and hydrophobic interactions within the active site. researchgate.net For example, in the case of tetrahydroimidazo pyridine inhibitors of Candida albicans enzymes, the methyl group on the phenyl ring was found not to be involved in any interaction with the active site residues, providing a rationale for further lead optimization. researchgate.net

The development of metal-ligand interactions is another area of interest. Model complexes have been used to investigate the coordination chemistry and spectroscopic characteristics of metal-binding isosteres derived from picolinic acid. nih.gov

Interference with Cellular Pathways (e.g., DNA synthesis interference for pyrimidine (B1678525) derivatives)

The biological effects of this compound derivatives often stem from their ability to interfere with critical cellular pathways.

One significant area of investigation is the interference with DNA synthesis. Pyrimidine derivatives, a class to which 2,5-dimethylpyrimidin-4-amine (B42788) belongs, have been explored for their potential to disrupt this fundamental process, which is crucial for the replication of pathogens like viruses and bacteria, as well as cancer cells. ontosight.ai

Furthermore, pyridine derivatives have been shown to modulate various signaling pathways. For example, some pyridine-containing compounds have been found to induce autophagy, a cellular process of self-degradation that can be harnessed to inhibit the growth of intracellular pathogens like Mycobacterium tuberculosis. asm.orgnih.gov In the context of cancer, certain pyridone derivatives have been shown to induce apoptosis (programmed cell death) in cancer cell lines, often through the activation of caspases. nih.gov

Mechanistic studies have also revealed that some pyridine derivatives can affect cell cycle progression. For instance, a series of 2-amino-3-(3′,4′,5′-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives were found to inhibit tubulin polymerization, which in turn affects the G2 phase of the cell cycle. rsc.org

Mechanistic Studies of Biological Actions

Understanding the precise mechanism by which a compound exerts its biological effects is crucial for its development as a therapeutic agent. For derivatives of this compound, mechanistic studies are an active area of research.

In many cases, pyridine-containing compounds act as prodrugs, meaning they are inactive until they are metabolically activated within the target organism or cell. For example, a pyridine carboxamide identified as a promising anti-tubercular agent was found to be a prodrug that requires hydrolysis by the mycobacterial enzyme AmiC to become active. asm.orgnih.gov

The mechanism of action can also involve direct interaction with a specific molecular target. For instance, the catalytic mechanism of 4-dimethylaminopyridine (B28879) (DMAP) in acylation reactions involves the formation of an acetylpyridinium intermediate. wikipedia.org

In other instances, the biological effect is a result of modulating a signaling pathway. The activation of AMPK by 3,5-dimethylpyridin-4(1H)-one derivatives, for example, leads to downstream effects such as the inhibition of cancer cell growth. jst.go.jpnih.gov Mechanistic studies have also shed light on how some pyridine derivatives induce autophagy in macrophages, contributing to their anti-mycobacterial activity. asm.orgnih.gov

Exploration in Medicinal Chemistry Lead Optimization

Lead optimization is a critical phase in drug discovery where an initial "hit" compound with promising biological activity is systematically modified to improve its properties, such as potency, selectivity, and pharmacokinetic profile. The this compound scaffold and related pyridine structures are frequently subjected to lead optimization campaigns. nih.govacs.org

A key strategy in lead optimization is to perform detailed structure-activity relationship (SAR) studies to understand which parts of the molecule are essential for activity and which can be modified. asm.org For example, in the optimization of a pyridine-carboxamide series of DGAT-1 inhibitors, an initial lead compound was optimized based on its in vitro and in vivo activity, leading to the discovery of more potent compounds. nih.gov

Another approach is scaffold hopping, where the core structure of a lead compound is replaced with a different but structurally related scaffold to improve properties or circumvent intellectual property issues. acs.org For instance, a 1,6-naphthyridine (B1220473) bicyclic system was successfully replaced with a pyridine ring to develop potent and selective SIK2/SIK3 inhibitors. acs.org

Computational modeling and structure-based design are also invaluable tools in lead optimization. researchgate.net By understanding the binding mode of a ligand in its target's active site, medicinal chemists can design modifications that are more likely to improve affinity and selectivity. researchgate.net

The ultimate goal of lead optimization is to identify a clinical candidate with a desirable balance of efficacy, safety, and drug-like properties. acs.org The versatility of the pyridine scaffold makes it a valuable starting point for such endeavors. nih.gov

Advanced Applications and Emerging Research Directions

Catalysis in Complex Organic Transformations

Catalysis is a cornerstone of modern organic synthesis, enabling the efficient construction of complex molecules. While substituted pyridines are often employed as catalysts, research specifically detailing the use of 2,5-Dimethylpyridin-4-amine in such roles is limited. The following areas represent fields where related pyridine (B92270) derivatives have been successful, but for which data on this compound is not available.

Asymmetric Catalysis with Chiral this compound Derivatives

Asymmetric catalysis involves the use of chiral catalysts to produce a specific stereoisomer of a product. This is crucial in the pharmaceutical industry where the therapeutic activity of a drug can be dependent on its chirality. Research into chiral catalysts often involves modifying known catalytic structures. For instance, "planar-chiral" derivatives of the related compound 4-(Dimethylamino)pyridine (DMAP) have been developed and are effective in various asymmetric processes. nih.govscispace.com However, a review of available literature did not yield specific studies on the design, synthesis, or application of chiral derivatives of this compound for asymmetric catalysis.

Multi-Component Reactions (MCRs)

Multi-component reactions, in which three or more reactants combine in a single step to form a product, are highly valued for their efficiency and atom economy. These reactions often rely on catalysts to proceed effectively. For example, ionic liquids based on DMAP have been successfully used as recyclable catalysts for MCRs like the Fischer indole (B1671886) synthesis. rsc.org Despite the utility of related compounds, specific research demonstrating the application of this compound as a catalyst in multi-component reactions has not been identified.

Green Catalytic Processes

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This includes the use of environmentally benign solvents, recyclable catalysts, and energy-efficient conditions. Ionic liquids derived from DMAP are being explored as green alternatives to traditional volatile organic solvents and catalysts. scispace.comrsc.org While the broader class of aminopyridines is of interest in sustainable chemistry, there is a lack of specific published research focusing on the use of this compound in green catalytic processes.

Material Science Applications (e.g., organic electronics, chemosensors)

Substituted pyridines can be incorporated into advanced materials due to their electronic and binding properties. They have been investigated for roles in organic electronics, as ligands for stabilizing nanoparticles, and as components of chemosensors. The related compound, DMAP, for example, has been studied as a capping agent to create stable, water-soluble gold nanoparticles. researchgate.net At present, there is no available research in the scientific literature detailing the application of this compound in material science, such as in the development of organic electronics or chemosensors.

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on the non-covalent interactions between molecules. Host-guest chemistry, a central part of this field, studies the formation of complexes between a host molecule and a guest. These interactions are fundamental to molecular recognition and self-assembly. Studies have explored the host-guest interactions of complex molecules containing the 4-(dimethylaminophenyl) moiety with hosts like cucurbiturils. rsc.orgworktribe.com However, specific studies on the supramolecular behavior or host-guest interactions of this compound are not found in the reviewed literature.

Environmental Remediation Research (e.g., adsorption studies)

Aminated compounds are frequently studied for environmental remediation, particularly for the capture of acidic gases like CO2 or the adsorption of pollutants from water. Research in this area includes modifying porous materials like Metal-Organic Frameworks (MOFs) with amines to enhance their adsorption capacity. doi.org While this is an active area of research for various amine-containing compounds, specific adsorption studies or other environmental remediation research involving this compound have not been reported in the scientific literature.

No data tables could be generated as no detailed research findings for this compound were available in the specified application areas.

Analytical Chemistry Applications (e.g., sensing platforms)

Research into the specific applications of This compound in the field of analytical chemistry, including its potential use in the development of sensing platforms, is notably limited. A comprehensive review of scientific literature and chemical databases does not reveal established or widely recognized methods that utilize this compound as a primary analytical reagent or a key component in sensor construction.

Unlike its well-studied isomer, N,N-dimethylpyridin-4-amine (DMAP), which has documented roles in various chemical analyses, This compound has not garnered significant attention for such applications. The structural differences between these isomers, particularly the presence of a primary amine group and the specific substitution pattern on the pyridine ring in This compound , would theoretically impart distinct chemical properties that could be exploited for analytical purposes. However, dedicated studies to explore and develop these potential applications are not apparent in the current body of scientific literature.

Consequently, there are no detailed research findings or established data to present regarding the use of This compound in areas such as chromatography, spectroscopy, or electrochemical sensing. The scientific community has, to date, focused more on other isomers and derivatives of aminopyridines for these purposes.

Conclusion and Future Research Perspectives

Summary of Current Research Landscape for 2,5-Dimethylpyridin-4-amine

The current body of research on this compound indicates its primary role as a structural motif in the broader exploration of substituted pyridines and pyrimidines. While its close analog, 4-dimethylaminopyridine (B28879) (DMAP), is a widely utilized and highly effective nucleophilic catalyst in organic synthesis, this compound has not been studied to the same extent for its catalytic properties. wikipedia.orgsolubilityofthings.comchemicalbook.com Research has instead focused on incorporating this scaffold into more complex heterocyclic systems to explore their potential in medicinal chemistry and materials science.

Studies have shown that aminopyrimidine derivatives, a class to which 2,5-dimethylpyrimidin-4-amine (B42788) belongs, are of significant interest. drugbank.com For instance, various substituted pyrimidin-4-amine derivatives have been synthesized and evaluated for their biological activities, including insecticidal and kinase inhibitory properties. researchgate.netnih.gov These studies, while not always focusing specifically on the 2,5-dimethyl substituted version, highlight the general importance of the aminopyridine and aminopyrimidine core in the development of bioactive molecules. The synthesis of complex molecules like 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines demonstrates the utility of aminopyridine building blocks in constructing diverse chemical libraries for screening. nih.govnih.gov

Identification of Knowledge Gaps and Untapped Research Avenues

Furthermore, the full spectrum of its biological activity is yet to be determined. Although related structures show promise, dedicated screening of this compound against a wide range of biological targets is lacking. researchgate.netnih.govacs.org Its potential as a precursor for novel materials, such as ionic liquids or coordination polymers, is another underexplored area. The synthesis and characterization of ionic liquids based on the closely related N,N-dimethylpyridin-4-amine (DMAP) suggest that this compound could also serve as a head group for new ionic liquids with potentially unique physicochemical properties. rsc.orgscispace.comresearchgate.net

Directions for Future Interdisciplinary Research

Future investigations into this compound would benefit significantly from an interdisciplinary approach. Collaboration between synthetic organic chemists, computational chemists, materials scientists, and biologists could unlock its full potential.

Computational and Synthetic Chemistry: Density functional theory (DFT) calculations could predict the compound's reactivity, stability, and potential as an organocatalyst, guiding synthetic efforts. researchgate.netresearchgate.net Synthetic chemists could then systematically evaluate its performance in a range of catalytic reactions and compare it to established catalysts like DMAP.

Materials Science and Crystal Engineering: There is an opportunity to explore the use of this compound as a building block for novel materials. This includes the synthesis of new ionic liquids and the investigation of their thermal stability and transport properties through techniques like thermogravimetric analysis (TGA) and molecular dynamics simulations. rsc.orgscispace.comresearchgate.net Its potential as a ligand for the construction of metal-organic frameworks (MOFs) or coordination polymers with interesting structural and functional properties is also a promising avenue.

Medicinal Chemistry and Chemical Biology: A systematic biological screening of this compound and its derivatives is warranted. This could involve high-throughput screening against various pharmacological targets, including kinases, G-protein coupled receptors, and enzymes implicated in disease. nih.gov Its potential as a fragment in fragment-based drug discovery could also be explored.

Potential Impact on Synthetic Chemistry, Materials Science, and Biomedical Fields

The exploration of this compound holds the potential for significant contributions across several scientific disciplines.

Synthetic Chemistry: A thorough investigation into its catalytic properties could reveal it to be a more selective or efficient catalyst for certain transformations compared to existing options. This could lead to the development of new, more sustainable synthetic methodologies. solubilityofthings.com

Materials Science: The development of new ionic liquids or polymers incorporating the this compound scaffold could lead to materials with tailored properties, such as enhanced thermal stability or specific conductivity, for applications in "green" chemistry and electronics. rsc.orgresearchgate.net

Biomedical Fields: Should this compound or its derivatives exhibit potent and selective biological activity, they could serve as lead compounds for the development of new therapeutic agents. The exploration of substituted aminopyrimidines has already shown promise in identifying novel insecticides and kinase inhibitors, suggesting that this particular compound could contribute to the discovery of new drugs or agrochemicals. researchgate.netnih.govacs.org

常见问题

Basic Research Questions

Q. What are the established synthetic methodologies for 2,5-dimethylpyridin-4-amine, and how do reaction conditions influence product purity?

- Answer : Synthesis routes often involve nucleophilic substitution or condensation reactions. For example, sodium azide with halogenated pyridines (adapted from methods in ) can introduce amine groups. Reaction optimization—such as temperature control (80–120°C), solvent selection (e.g., DMF or THF), and catalyst use (e.g., Pd-based catalysts)—significantly impacts yield and purity. Industrial-scale processes emphasize cost-effective purification techniques, such as recrystallization or column chromatography, as highlighted in production protocols for analogous compounds ( ).

Q. Which spectroscopic and analytical techniques are most effective in confirming the structure of this compound?

- Answer :

- 1H/13C NMR : Identifies proton and carbon environments (e.g., methyl group signals at δ 2.1–2.5 ppm and aromatic protons at δ 6.5–8.0 ppm).

- IR Spectroscopy : Detects amine (N–H stretch ~3300 cm⁻¹) and aromatic C=C/C=N bonds (~1600 cm⁻¹).

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., EI-MS for fragmentation patterns).

- X-ray Crystallography : Resolves ambiguities in stereochemistry or polymorphism ().

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Answer : While specific data for this compound is limited, general guidelines for aromatic amines apply:

- Use PPE (gloves, lab coats, goggles).

- Work in a fume hood to avoid inhalation.

- Store in cool, dry conditions (2–8°C) to prevent degradation ( ).

- Refer to SDS of structurally similar compounds (e.g., pyridine derivatives in ) for hazard mitigation.